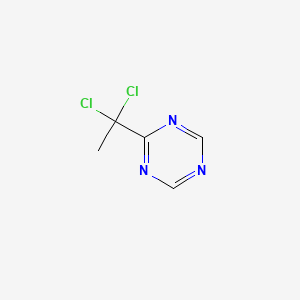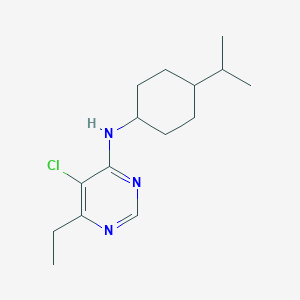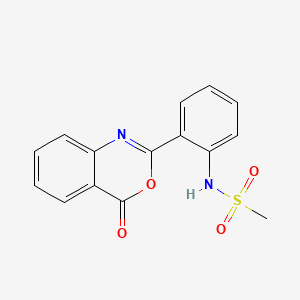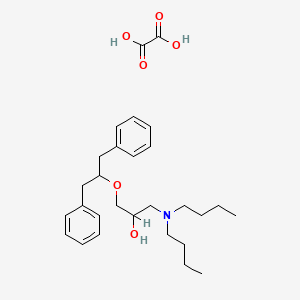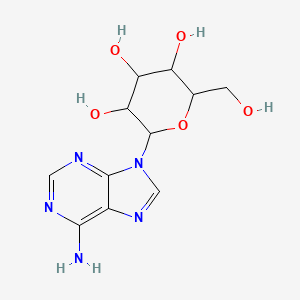
9-alpha-L-Talopyranosyl adenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-alpha-L-Talopyranosyl adenine is a nucleoside analog that consists of adenine attached to a talopyranosyl sugar moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-alpha-L-Talopyranosyl adenine typically involves the glycosylation of adenine with a talopyranosyl donor. The reaction conditions often require the use of a suitable catalyst and protective groups to ensure the selective formation of the desired glycosidic bond. Commonly used catalysts include Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which can offer higher specificity and yield compared to chemical methods. The use of recombinant strains engineered to express these enzymes can facilitate large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 9-alpha-L-Talopyranosyl adenine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the talopyranosyl moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the adenine ring or the sugar moiety, leading to the formation of reduced nucleoside analogs.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like phosphorus oxychloride or thionyl chloride, followed by nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted nucleoside analogs with potential biological activity .
Applications De Recherche Scientifique
9-alpha-L-Talopyranosyl adenine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating nucleic acid interactions and enzyme activities.
Medicine: Investigated for its antiviral and anticancer properties, as it can interfere with nucleic acid synthesis in pathogens and cancer cells.
Industry: Utilized in the development of novel pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 9-alpha-L-Talopyranosyl adenine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication and cancer cell proliferation .
Comparaison Avec Des Composés Similaires
9-beta-D-Ribofuranosyl adenine: A naturally occurring nucleoside with a ribose sugar moiety.
9-alpha-D-Xylopyranosyl adenine: Another nucleoside analog with a different sugar moiety.
9-beta-D-Arabinofuranosyl adenine: Known for its antiviral properties.
Uniqueness: 9-alpha-L-Talopyranosyl adenine is unique due to its talopyranosyl sugar moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for studying nucleoside analogs and developing new therapeutic agents .
Propriétés
Numéro CAS |
28361-09-3 |
|---|---|
Formule moléculaire |
C11H15N5O5 |
Poids moléculaire |
297.27 g/mol |
Nom IUPAC |
2-(6-aminopurin-9-yl)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-8(20)7(19)6(18)4(1-17)21-11/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14) |
Clé InChI |
PAECLWKKOWTEJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


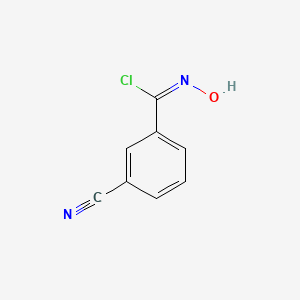

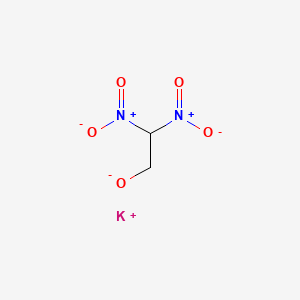
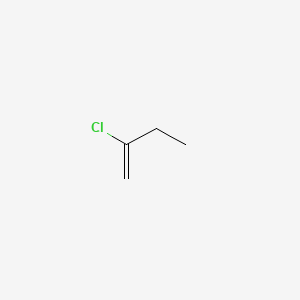
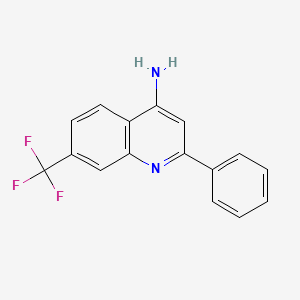
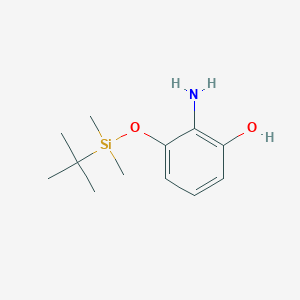
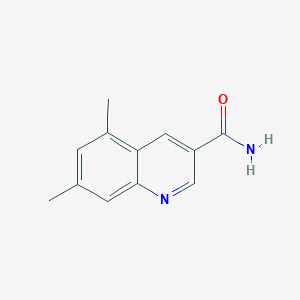

![N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide](/img/structure/B13741488.png)
